Isotopic Mass Shift in MRM Transitions
2,4-Difluorobenzoyl Paliperidone-d4 possesses a mass shift of +4.0 Da relative to the unlabeled 2,4-difluorobenzoyl paliperidone (M.W. 431.5 g/mol) due to the substitution of four hydrogen atoms with deuterium [1]. In validated UFLC-MS/MS methods for paliperidone using paliperidone-d4 as internal standard, mass transitions of 427.0→207.0 for analyte and 431.1→211.0 for internal standard have been established, demonstrating a baseline-separated +4.1 Da shift that eliminates isotopic cross-talk [2]. This +4 Da separation exceeds the +3 Da minimum recommended for reliable quantitation without spectral overlap, ensuring distinct multiple reaction monitoring transitions and minimizing interference from the natural isotopic abundance of the unlabeled compound [3].
| Evidence Dimension | Mass spectrometric differentiation (Δ m/z) |
|---|---|
| Target Compound Data | +4.0 Da shift (435.5 g/mol) |
| Comparator Or Baseline | Unlabeled 2,4-difluorobenzoyl paliperidone (431.5 g/mol) |
| Quantified Difference | +4.0 Da |
| Conditions | ESI positive ionization LC-MS/MS |
Why This Matters
The +4 Da mass shift ensures the internal standard's MRM channel is free from analyte isotopic contribution, which is essential for achieving the 15-20% accuracy and precision requirements mandated in bioanalytical method validation.
- [1] PubChem. 2,4-Difluorobenzoyl Paliperidone (Paliperidone Impurity I). Compound Summary for CID 154631504. View Source
- [2] Sadashivaiah, R., & Satheeshababu, B. K. Validated UFLC-MS/MS method for the quantitative estimation of paliperidone in rabbit plasma; adaptability to in-vivo bioavailability study. Int. J. Pharm. Sci. Res. 12(12), 6629-6637 (2021). View Source
- [3] Kumar, S. D. Selection of Ions for Selective Ion Monitoring When Isotopic Analogs Are Used as Internal Standards. Semantic Scholar (2020). View Source
